molecular formula C12H17NO3 B13551990 tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate

tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate

Cat. No.: B13551990
M. Wt: 223.27 g/mol
InChI Key: URNOARJOTIWYAO-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxy-5-methylphenyl)carbamate: is an organic compound with the molecular formula C13H19NO3 It is a derivative of carbamate, featuring a tert-butyl group attached to the nitrogen atom and a 3-hydroxy-5-methylphenyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate typically involves the reaction of 3-hydroxy-5-methylphenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate is an organic compound categorized under carbamates, featuring a tert-butyl group attached to a carbamate functional group linked to a phenolic moiety. It has a molecular weight of approximately 237.3 g/mol. This compound is known for its potential biological activities and applications in organic synthesis.

Applications

  • Organic Synthesis: this compound serves as an intermediate in the synthesis of more complex organic molecules and as a protecting group for amines. It can be modified to synthesize various derivatives.
  • Antimicrobial Properties: Research indicates that this compound exhibits potential biological activities, particularly antimicrobial properties. The hydroxy group can form hydrogen bonds with biological molecules, and the carbamate moiety may undergo hydrolysis, releasing biologically active compounds.
  • Interaction Studies: Interaction studies involving this compound focus on its binding affinity with biological targets. The hydroxy group enhances its ability to interact with proteins and enzymes, potentially leading to therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme .

Comparison with Similar Compounds

    tert-Butyl N-(4-hydroxy-3-methylphenyl)carbamate: Similar structure but with the hydroxyl group at the 4-position.

    tert-Butyl N-(3-hydroxy-4-methylphenyl)carbamate: Similar structure but with the methyl group at the 4-position.

    tert-Butyl N-(3-hydroxyphenyl)carbamate: Lacks the methyl group, affecting its reactivity and properties.

Uniqueness: tert-Butyl N-(3-hydroxy-5-methylphenyl)carbamate is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring. This arrangement influences its chemical reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .

Biological Activity

tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : Approximately 237.3 g/mol
  • Functional Groups : Contains a tert-butyl group, a carbamate moiety, and a phenolic hydroxy group.

The presence of the hydroxy group is significant as it can form hydrogen bonds with biological molecules, enhancing interactions with proteins and enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . The mechanism of action is believed to involve:

  • Hydrogen Bonding : The hydroxy group facilitates interactions with microbial cell components.
  • Carbamate Hydrolysis : The compound may undergo hydrolysis, releasing active metabolites that exert biological effects.

A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Enzyme Interaction Studies

The compound is also used in studies examining enzyme-substrate interactions. Its ability to form stable carbamate linkages allows it to modulate enzyme activity, which could be harnessed in drug development.

The mechanisms by which this compound exerts its effects include:

  • Covalent Bond Formation : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity.
  • Steric Hindrance : The bulky tert-butyl group influences binding affinity and selectivity towards molecular targets.

Comparative Analysis with Similar Compounds

A comparison with other carbamate derivatives highlights the unique properties of this compound:

CompoundAntimicrobial ActivityMechanism of ActionUnique Features
This compoundHighHydrogen bonding and hydrolysisHydroxy group enhances interaction
Methyl carbamateModerateNon-covalent interactionsLacks steric bulk
Phenyl carbamateLowWeak interactionsLess effective against enzymes

This comparison underscores the enhanced biological activity attributed to the specific structural features of this compound.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study tested the efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) effective against Gram-positive and Gram-negative bacteria, showcasing its potential for therapeutic applications.
  • Enzyme Inhibition Study :
    • In vitro experiments demonstrated that the compound significantly inhibited specific enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate

InChI

InChI=1S/C12H17NO3/c1-8-5-9(7-10(14)6-8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15)

InChI Key

URNOARJOTIWYAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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